molecular formula C21H20BrNO2 B2894091 3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide CAS No. 1795409-28-7

3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide

Cat. No.: B2894091
CAS No.: 1795409-28-7
M. Wt: 398.3
InChI Key: SRFZQEFBAOLSFP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide, also known as BPN, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. BPN belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively target the estrogen receptor and can have either agonistic or antagonistic effects on estrogen signaling.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds synthesized from a 2-bromo-acetyl derivative, related to the structural framework of "3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide," demonstrated potential as anti-inflammatory agents. These compounds were subjected to animal toxicity, analgesic, and anti-inflammatory studies, showing promising results in the latter two evaluations (Thabet et al., 2011).

Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, containing naphthalene moieties, were synthesized and evaluated for their antioxidant and anticancer activities. These compounds exhibited significant activity against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives showing higher potency than well-known antioxidants and anticancer agents (Tumosienė et al., 2020).

Antimicrobial Evaluation

A series of naphthalen-1-yl-acetic acid hydrazides underwent synthesis and antimicrobial evaluation, revealing that compounds with specific substituents (e.g., o-bromo, methoxy, hydroxy) exhibited the most significant antibacterial and antifungal activities. These findings underscore the importance of structural modifications in enhancing antimicrobial efficacy (Narang et al., 2013).

Green Chemical Methodologies

The high nucleophilicity of bromide ions in ionic liquid form was utilized for the cleavage of ethers to regenerate phenols, demonstrating a green chemical approach to synthesizing valuable chemical intermediates. This method emphasizes the environmental benefits and efficiency of using ionic liquids in chemical transformations (Boovanahalli et al., 2004).

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO2/c22-19-11-4-2-7-16(19)12-13-21(25)23-14-20(24)18-10-5-8-15-6-1-3-9-17(15)18/h1-11,20,24H,12-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFZQEFBAOLSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CCC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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